5-反式U-44069

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

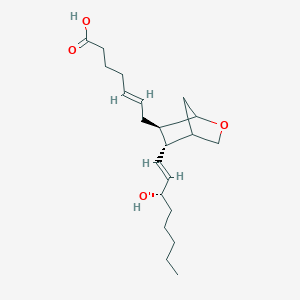

5-trans U-44069 is the trans isomer of the thromboxane receptor agonist U-44069 . It inhibits microsomal prostaglandin E2 synthase (mPGES) when used at a concentration of 10 µM . It’s important to note that this product is not for human or veterinary use .

Molecular Structure Analysis

The molecular formula of 5-trans U-44069 is C21H34O4 . The formal name is 9,11-dideoxy-9α,11α-epoxymethano-prosta-5E,13E-dien-1-oic acid . The InChi Code is InChI=1S/C21H34O4/c1-2-3-6-9-17 (22)12-13-18-16-14-20 (25-15-16)19 (18)10-7-4-5-8-11-21 (23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3, (H,23,24)/b7-4+,13-12+/t16?,17-,18-,19+,20?/m0/s1 .Physical and Chemical Properties Analysis

The molecular weight of 5-trans U-44069 is 350.5 . It is soluble in DMF, DMSO, and ethanol . The product is stored at -20°C and shipped at room temperature .科学研究应用

前列腺素E2合酶抑制

“5-反式U-44069”是血栓烷受体激动剂U-44069的反式异构体 . 当使用浓度为10 µM时,它被发现可以抑制微粒体前列腺素E2合酶(mPGES) . 这使得它成为研究mPGES在各种生物过程和疾病(如炎症和癌症)中作用的潜在工具。

血栓烷受体激动剂

该化合物是已知血栓烷受体激动剂U-44069的异构体 . 这表明“this compound”也可能与血栓烷受体相互作用,潜在地影响血小板聚集和血液凝固。 但是,需要更多研究来证实此应用。

脂类生物化学

鉴于其与U-44069的结构相似性,“this compound”也可能与脂类生物化学领域有关 . 它可用于研究各种脂类在细胞过程(包括信号转导、能量储存和膜结构)中的作用。

炎症脂类介质

“this compound”可能对炎症脂类介质的研究具有意义 . 这些是参与身体炎症反应的脂类,了解它们的功能可以带来新的炎症疾病治疗方法。

环氧合酶途径

该化合物可能用于与环氧合酶途径相关的研究 . 该途径参与前列腺素的产生,前列腺素是脂类化合物,在炎症、疼痛和其他生理过程中的作用多种多样。

免疫学与炎症

鉴于其在抑制mPGES中的潜在作用及其与环氧合酶途径的关系,“this compound”可用于与免疫学和炎症相关的研究 . 它可以帮助科学家了解这些途径如何导致免疫反应和炎症性疾病。

作用机制

Target of Action

The primary target of 5-trans U-44069 is Prostaglandin E2 synthase (PGE2 synthase) . This enzyme plays a crucial role in the biosynthesis of prostaglandin E2 (PGE2), a bioactive lipid that mediates various physiological and pathological processes, including inflammation, fever, and pain.

Mode of Action

5-trans U-44069 acts as an inhibitor of PGE2 synthase . By binding to this enzyme, it prevents the conversion of prostaglandin H2 (PGH2) to PGE2. This inhibition disrupts the production of PGE2, leading to changes in the physiological processes that PGE2 mediates.

Biochemical Pathways

The inhibition of PGE2 synthase by 5-trans U-44069 affects the prostaglandin biosynthesis pathway . Under normal conditions, PGE2 synthase converts PGH2 to PGE2 As PGE2 is involved in various physiological processes, this decrease can have multiple downstream effects, such as reduced inflammation and pain.

Result of Action

The primary molecular effect of 5-trans U-44069 is the inhibition of PGE2 synthase activity , leading to a decrease in PGE2 production . On a cellular level, this can result in reduced inflammation and pain, as PGE2 is a potent mediator of these processes.

安全和危害

生化分析

Biochemical Properties

5-trans U-44069 plays a significant role in biochemical reactions, particularly in the inhibition of prostaglandin E2 synthase activity . This interaction with prostaglandin E2 synthase, an enzyme involved in the synthesis of prostaglandin E2, is a key aspect of its biochemical function .

Cellular Effects

The effects of 5-trans U-44069 on cells and cellular processes are primarily related to its inhibition of prostaglandin E2 synthase activity . By inhibiting this enzyme, 5-trans U-44069 can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 5-trans U-44069 exerts its effects through its interaction with prostaglandin E2 synthase . This interaction results in the inhibition of the enzyme, which can lead to changes in gene expression and other cellular processes .

Metabolic Pathways

5-trans U-44069 is involved in the prostaglandin E2 synthesis pathway through its interaction with prostaglandin E2 synthase

属性

IUPAC Name |

(E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-18-16-14-20(25-15-16)19(18)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4+,13-12+/t16?,17-,18-,19+,20?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKDIKIDYDXHDD-YTQMDITASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H](C2CC1CO2)C/C=C/CCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]heptan-2-amine, 3-(2-propenyl)-, (2-endo,3-exo)-(+)- (9CI)](/img/no-structure.png)

![tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate](/img/structure/B593148.png)

![Disodium 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoate](/img/structure/B593149.png)